Cas no 1806890-83-4 (2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride)

2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride is a versatile halogenated pyridine derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its key advantages include a reactive sulfonyl chloride group, enabling facile derivatization into sulfonamides or sulfonate esters, and the presence of bromine substituents, which allow for further functionalization via cross-coupling reactions. The difluoromethyl group enhances its lipophilicity and metabolic stability, making it valuable in medicinal chemistry applications. This compound is particularly useful in the development of agrochemicals, bioactive molecules, and specialty materials. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic workflows.
2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride structure
1806890-83-4 structure
Product name:2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride
CAS No:1806890-83-4
MF:C6H2Br2ClF2NO2S
Molecular Weight:385.408384799957
CID:4850198

2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride
    • インチ: 1S/C6H2Br2ClF2NO2S/c7-2-1-3(6(10)11)12-5(8)4(2)15(9,13)14/h1,6H
    • InChIKey: OSYZEJJIDQQNKY-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C(F)F)=NC(=C1S(=O)(=O)Cl)Br

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 324
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 55.4

2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029073528-500mg
2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride
1806890-83-4 97%
500mg
$1,630.00 2022-03-31
Alichem
A029073528-250mg
2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride
1806890-83-4 97%
250mg
$979.20 2022-03-31
Alichem
A029073528-1g
2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride
1806890-83-4 97%
1g
$2,980.00 2022-03-31

2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride 関連文献

2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chlorideに関する追加情報

2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl Chloride: A Comprehensive Overview

2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride, with the CAS number 1806890-83-4, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine atoms at positions 2 and 4, a difluoromethyl group at position 6, and a sulfonyl chloride group at position 3. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound for various applications.

The synthesis of 2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride involves a series of carefully designed reactions that highlight the principles of modern organic chemistry. The starting material typically begins with a pyridine derivative, which undergoes bromination at specific positions to introduce the bromine atoms. Subsequent reactions involve the introduction of the difluoromethyl group and the sulfonyl chloride moiety, each step requiring precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have further optimized these synthesis pathways, reducing environmental impact while maintaining product quality.

The chemical structure of this compound plays a pivotal role in its reactivity and functionality. The presence of electron-withdrawing groups such as bromine and sulfonyl chloride enhances the electrophilic character of the molecule, making it highly reactive in nucleophilic substitution reactions. This property is particularly advantageous in the synthesis of bioactive compounds and advanced materials. For instance, the sulfonyl chloride group can act as an excellent leaving group in substitution reactions, enabling the formation of various sulfonamides and sulfonate esters. These derivatives have found applications in pharmaceuticals, agrochemicals, and specialty chemicals.

Recent studies have explored the potential of 2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride as a building block for constructing complex molecular architectures. Researchers have utilized its reactivity to synthesize heterocyclic compounds with intricate ring systems, which exhibit promising biological activities. For example, certain derivatives have shown potent inhibitory effects against enzymes involved in cancer progression, suggesting their potential as leads for anticancer drug development.

In addition to its role in drug discovery, this compound has also been investigated for its applications in materials science. The unique electronic properties of the pyridine ring and the substituents make it a candidate for use in organic electronics. Recent research has focused on incorporating this compound into π-conjugated systems to enhance charge transport properties in organic semiconductors. These efforts are part of broader trends toward developing sustainable and high-performance electronic materials.

The physical properties of 2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride are also worth noting. It exists as a crystalline solid under standard conditions with a melting point around 150°C. Its solubility in common organic solvents such as dichloromethane and acetonitrile facilitates its use in solution-based reactions. However, care must be taken during handling due to its reactivity with nucleophiles and moisture.

From an environmental perspective, understanding the fate and behavior of this compound is crucial for ensuring safe handling and disposal practices. Studies have shown that under certain conditions, it undergoes hydrolysis to form corresponding sulfonic acids and other byproducts. These findings are essential for developing strategies to minimize its environmental impact during industrial processes.

In conclusion, 2,4-Dibromo-6-(difluoromethyl)pyridine-3-sulfonyl chloride stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity continue to drive innovative research directions in organic synthesis, drug discovery, and materials science. As scientific advancements continue to unfold, this compound is poised to play an increasingly important role in shaping future technologies and therapeutic interventions.

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